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Compound of Interest

Compound Name: CK2-IN-12

Cat. No.: B132829 Get Quote

A deep dive into the chemical properties, mechanism of action, and experimental applications

of the potent and selective CK2 inhibitor, CX-4945.

In the realm of kinase inhibitor research, CX-4945, also known as Silmitasertib, has emerged

as a significant small molecule inhibitor of protein kinase CK2 (formerly Casein Kinase II). Due

to the lack of publicly available information for a compound specifically named "CK2-IN-12,"

this guide will focus on the well-characterized and clinically evaluated inhibitor, CX-4945, to

provide researchers, scientists, and drug development professionals with a comprehensive

technical overview. CX-4945 is an orally bioavailable, ATP-competitive inhibitor that has

demonstrated potent anti-proliferative and pro-apoptotic activities in a variety of preclinical

cancer models and has advanced into clinical trials.[1][2]

Core Chemical Properties
CX-4945 is a synthetic organic compound with a distinct chemical structure that underpins its

potent and selective inhibitory activity against CK2. A summary of its key chemical and physical

properties is provided below.
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Property Value Reference

IUPAC Name

5-(3-

chlorophenylamino)benzo[c][1]

[3]naphthyridine-8-carboxylic

acid

[4][5]

Synonyms Silmitasertib, CX-4945 [4][6]

CAS Number 1009820-21-6 [4][5]

Molecular Formula C₁₉H₁₂ClN₃O₂ [4][7]

Molecular Weight 349.77 g/mol [4][7]

Appearance Yellow solid [8]

Solubility

Soluble in DMSO (≥103.5

mg/mL), insoluble in water and

ethanol.

[4]

Purity ≥95% [9]

Storage

Store solid powder at 4°C

desiccated; Store DMSO

solution at -20°C.

[8]

Mechanism of Action and Biological Activity
CX-4945 functions as a potent and selective ATP-competitive inhibitor of the protein kinase

CK2.[1] CK2 is a highly conserved serine/threonine kinase that is often overexpressed in a

multitude of human cancers and plays a crucial role in cell growth, proliferation, and survival.[1]

The inhibitory action of CX-4945 is achieved through its direct interaction with the ATP-binding

pocket of the CK2α catalytic subunit.[1] This binding event prevents the physiological binding of

ATP, thereby blocking the kinase's ability to phosphorylate its numerous downstream

substrates. The high affinity of CX-4945 for CK2 is reflected in its low nanomolar inhibitory

constants.
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Parameter Value Target Reference

IC₅₀ 1 nM CK2α [2][4]

Kᵢ 0.38 nM
Recombinant human

CK2α
[10]

Cellular IC₅₀ 0.1 µM

Endogenous

intracellular CK2 in

Jurkat cells

[2]

By inhibiting CK2, CX-4945 effectively disrupts several key pro-survival signaling pathways that

are frequently dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway.[1] Inhibition

of CK2 by CX-4945 leads to a reduction in the phosphorylation of Akt at serine 129 (S129), a

site specifically phosphorylated by CK2.[4][8] This, in turn, modulates the activity of

downstream effectors involved in cell cycle progression and apoptosis.

The biological consequences of CK2 inhibition by CX-4945 are multifaceted and include:

Induction of Apoptosis: CX-4945 has been shown to induce apoptosis in various cancer cell

lines, a key mechanism for its anti-tumor activity.[1][2]

Cell Cycle Arrest: The compound can cause cell cycle arrest, primarily at the G1 or G2/M

phase, depending on the cell type.[2]

Anti-Angiogenic Effects: CX-4945 has been observed to inhibit the proliferation, migration,

and tube formation of human umbilical vein endothelial cells (HUVECs).[2]

Inhibition of DNA Repair: By targeting CK2, CX-4945 can suppress the DNA damage

response, thereby sensitizing cancer cells to DNA-damaging chemotherapeutic agents.

Key Signaling Pathway Affected by CX-4945
The primary signaling cascade disrupted by CX-4945 is the CK2-mediated pro-survival

pathway. A simplified representation of this is depicted below.
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Caption: CX-4945 inhibits CK2, preventing Akt phosphorylation and disrupting downstream pro-

survival signaling.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's activity.

Below are representative protocols for key experiments involving CX-4945.

In Vitro CK2 Kinase Assay
This assay measures the direct inhibitory effect of CX-4945 on CK2 enzymatic activity.
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Caption: Workflow for a radiometric in vitro CK2 kinase inhibition assay.
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Protocol:

Prepare a reaction mixture containing assay dilution buffer (20 mM MOPS, pH 7.2, 25 mM β-

glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM dithiothreitol), 1

mM substrate peptide (e.g., RRRDDDSDDD), and recombinant human CK2 holoenzyme.[6]

Add CX-4945 at various concentrations to the reaction mixture.[6]

Initiate the kinase reaction by adding an ATP solution containing [γ-³³P]ATP to a final

concentration of 15 µM.[6]

Incubate the reaction at 30°C for 10 minutes.[6]

Stop the reaction by adding 0.75% phosphoric acid.[6]

Transfer the reaction mixture to a phosphocellulose filter plate.

Wash the wells multiple times with 0.75% phosphoric acid to remove unincorporated [γ-

³³P]ATP.[6]

Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a

scintillation counter.[6]

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

CX-4945 concentration.[6]

Cell Viability Assay
This assay determines the effect of CX-4945 on the proliferation and viability of cancer cells.

Protocol:

Seed cancer cells in a 96-well plate at a density of 2,000-3,000 cells per well and allow them

to adhere overnight.[1]

Treat the cells with a range of concentrations of CX-4945 (e.g., 5, 10, 15 µM) for a specified

period (e.g., 24, 48, or 72 hours).[1]
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Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to

each well.[1]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

Measure the luminescence using a plate reader.[1]

Express cell viability as a percentage relative to untreated control cells.

Western Blot Analysis of Akt Phosphorylation
This method is used to confirm the on-target effect of CX-4945 in cells by measuring the

phosphorylation status of Akt at S129.

Protocol:

Treat cultured cancer cells with CX-4945 at the desired concentrations and time points.

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a standard method like the Bradford

assay.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser129).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total

Akt or a housekeeping protein like GAPDH or β-actin.[8]
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Conclusion
CX-4945 (Silmitasertib) is a well-documented, potent, and selective inhibitor of protein kinase

CK2 with significant potential in cancer therapy. Its defined chemical properties, clear

mechanism of action, and extensive preclinical and clinical evaluation make it a valuable tool

for researchers investigating CK2 biology and its role in disease. The experimental protocols

and pathway information provided in this guide offer a solid foundation for scientists and drug

development professionals to design and execute their research with this important chemical

probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b132829#understanding-the-chemical-properties-of-
ck2-in-12]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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